

# CAS 561304-41-4 physicochemical properties.

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## Compound of Interest

Compound Name:	2-amino-3-(trifluoromethoxy)benzoic Acid
CAS No.:	561304-41-4
Cat. No.:	B1279665

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Amino-3-(trifluoromethoxy)benzoic acid** (CAS 561304-41-4)

## Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-Amino-3-(trifluoromethoxy)benzoic acid** (CAS 561304-41-4). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth insights into the experimental determination of these properties and their implications in a laboratory and development setting. We delve into the significance of its solubility, lipophilicity, and acidic character, supported by detailed, standardized experimental protocols. The guide emphasizes the causality behind methodological choices, ensuring that the presented information is not only accurate but also actionable for scientific applications.

## Compound Identification and Structure

**2-Amino-3-(trifluoromethoxy)benzoic acid** is an aromatic compound featuring a benzoic acid backbone substituted with both an amino group and a trifluoromethoxy group.<sup>[1]</sup> This unique

substitution pattern makes it a valuable building block and intermediate in the synthesis of complex pharmaceutical compounds and specialty chemicals.[\[2\]](#)[\[3\]](#)

- IUPAC Name: **2-amino-3-(trifluoromethoxy)benzoic acid**
- CAS Number: 561304-41-4[\[4\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>NO<sub>3</sub>[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 221.13 g/mol [\[2\]](#)[\[4\]](#)
- InChI Key: BQPQFVVEWXYRMH-UHFFFAOYSA-N[\[4\]](#)[\[7\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1)C(=O)O)N)OC(F)(F)F[\[4\]](#)

## Core Physicochemical Properties

The functional characteristics of a compound in both biological and chemical systems are dictated by its physicochemical properties. The following table summarizes the key reported data for CAS 561304-41-4.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder/solid.	[2][4]
Melting Point	99-101°C Note: Conflicting data of 165-169°C is also reported.	[5][7] [2][3]
Boiling Point	282.8 - 283°C (at 760 mmHg)	[5][7]
Density	1.52 - 1.528 g/cm <sup>3</sup>	[2][5]
Water Solubility	Slightly soluble.	[2][3]
Organic Solvent Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol.	[2][3]
LogP (Octanol/Water)	2.447	[5]
pKa (Predicted)	4.56 ± 0.10	[4]
Flash Point	125°C	[5][7]
Purity	Typically supplied at ≥97% purity.	[2][7]

Expert Insight on Data Discrepancy: The notable difference in reported melting points (99-101°C vs. 165-169°C) is significant. This could be attributable to the presence of different crystalline polymorphs, which possess distinct physical properties, or variations in purity between batches. Researchers should independently verify the melting point of their specific lot as a primary quality control measure.

## In-Depth Analysis of Key Parameters for Drug Development

### Solubility Profile: Implications for Formulation and Bioassays

The compound's characterization as "slightly soluble in water" but readily soluble in organic solvents like DMSO and methanol is a critical practical consideration.[2][3] For in vitro biological assays, stock solutions are typically prepared at high concentrations in 100% DMSO.

Subsequent dilutions into aqueous assay buffers must be carefully managed to prevent precipitation, which would lead to inaccurate and unreliable results. The trifluoromethoxy group increases lipophilicity, contributing to the low water solubility.[1]

## Lipophilicity (LogP): Balancing Permeability and Solubility

The reported LogP value of approximately 2.45 indicates that **2-amino-3-(trifluoromethoxy)benzoic acid** is moderately lipophilic.[5] This value falls within the range often considered favorable for oral drug candidates (typically  $\text{LogP} < 5$ ), suggesting a potential for good absorption and membrane permeability. However, this lipophilicity must be balanced against the poor aqueous solubility it imparts. In drug discovery, medicinal chemists often navigate this trade-off, as increasing lipophilicity to enhance target binding or permeability can negatively impact solubility and metabolic stability.

## Acidity (pKa): Predicting In-Vivo Behavior

With a predicted pKa of  $\sim 4.56$ , the carboxylic acid moiety is the primary ionizable group.[4] This value is crucial for predicting the compound's charge state in different physiological environments.

- In the stomach (pH 1-2): The compound will be predominantly in its neutral, protonated form (-COOH), which favors absorption across the gastric mucosa.
- In the intestines and blood (pH  $\sim 7.4$ ): The compound will be almost entirely in its ionized, deprotonated carboxylate form (-COO<sup>-</sup>). This anionic state increases aqueous solubility, aiding in distribution, but can limit passive diffusion across cell membranes.

Understanding this pH-dependent ionization is fundamental to developing pharmacokinetic models and designing appropriate formulation strategies.

## Standardized Methodologies for Property Determination

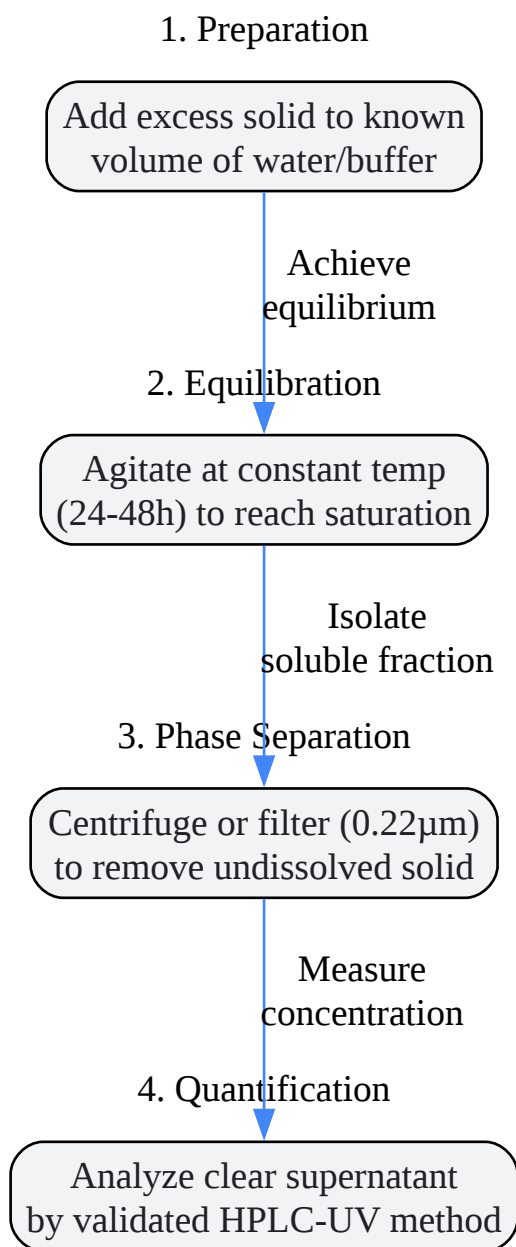
To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail authoritative methods for determining the key physicochemical properties discussed.

## Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

This protocol is the gold-standard method for determining the water solubility of a compound. Its principle is to create a saturated solution and measure the concentration of the dissolved analyte.

### Methodology:

- **Preparation:** Add an excess amount of CAS 561304-41-4 to a known volume of deionized water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a flask. The excess solid is critical to ensure saturation is achieved.
- **Equilibration:** Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Visual confirmation of undissolved solid should be made.
- **Phase Separation:** Cease agitation and allow the solid to settle. To remove undissolved particles, centrifuge the suspension at high speed. Alternatively, filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF). **Causality:** This step is crucial to ensure that only the truly dissolved analyte is measured, preventing artificially high readings from suspended microparticles.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Validation:** The experiment should be performed in triplicate to ensure the precision of the measurement.



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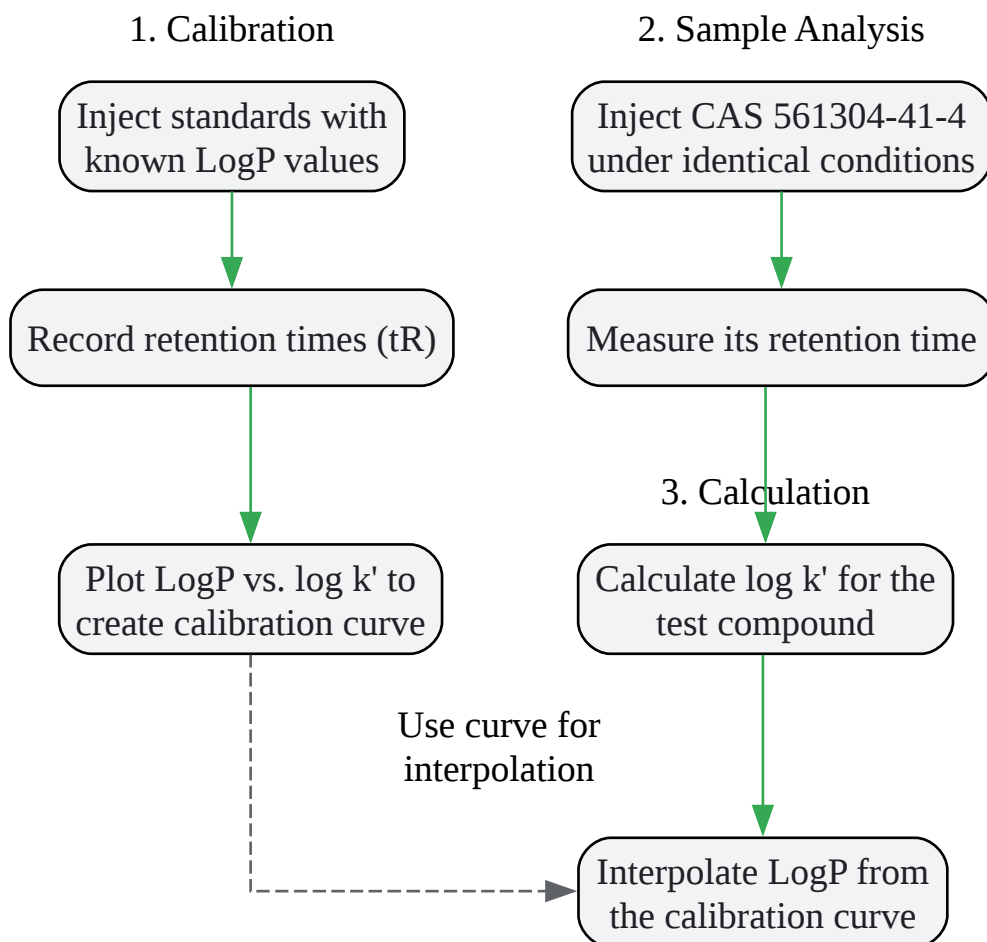
Caption: Workflow for Shake-Flask Solubility Determination.

## Protocol: Estimation of LogP by RP-HPLC

This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase (RP) HPLC column with the known LogP values of a set of standard compounds.

## Methodology:

- **System Setup:** Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[8]
- **Calibration:** Prepare a series of standard compounds with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5). Inject each standard individually and record its retention time ( $t_{R\_}$ ).
- **Calibration Curve Construction:** Plot the known LogP values of the standards against their measured  $\log k'$  values. The capacity factor,  $k'$ , is calculated as:  $k' = (t_{R\_} - t_0) / t_0$ , where  $t_0$  is the column dead time (determined by injecting a non-retained compound like uracil). A linear regression of this plot yields the calibration curve. **Causality:** The capacity factor normalizes for flow rate variations and provides a more accurate measure of partitioning than retention time alone.
- **Sample Analysis:** Prepare a solution of CAS 561304-41-4 in the mobile phase and inject it onto the HPLC system under the identical conditions used for the standards. Record its retention time.
- **LogP Calculation:** Calculate the  $\log k'$  for the test compound and use the linear regression equation from the calibration curve to determine its estimated LogP value.



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Caption: Workflow for LogP Estimation via RP-HPLC.

## Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound.

- **Storage Conditions:** The compound should be stored in a cool, dry place in a tightly sealed container.[2][3] Some suppliers recommend storage at room temperature.[7]
- **Stability:** It is reported to be stable under recommended storage conditions and is stable in air and moisture.[2][3] A shelf life of 24 months is suggested under optimal conditions.[2][3]

## Conclusion

**2-Amino-3-(trifluoromethoxy)benzoic acid** (CAS 561304-41-4) is a compound with a well-defined but nuanced physicochemical profile. Its moderate lipophilicity, low aqueous solubility, and acidic nature are defining characteristics that dictate its handling, formulation, and potential behavior in biological systems. Researchers must be aware of these properties, particularly the potential for polymorphism as suggested by conflicting melting point data, and employ standardized analytical methods to validate their materials and generate reliable data in the pursuit of new pharmaceutical entities.

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